Diethyl cyclopentylmalonate
Overview
Description
Diethyl cyclopentylmalonate is an organic compound with the molecular formula C12H20O4. It is a diester of malonic acid, where the malonic acid is substituted with a cyclopentyl group. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl cyclopentylmalonate can be synthesized through the esterification of cyclopentylmalonic acid with ethanol in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with diethyl malonate in the presence of a base such as sodium ethoxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield cyclopentylmalonic acid and ethanol.
Reduction: It can be reduced using lithium aluminium hydride to produce cyclopentylpropanediol.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Hydrolysis: Cyclopentylmalonic acid and ethanol.
Reduction: Cyclopentylpropanediol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
Diethyl cyclopentylmalonate is used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl cyclopentylmalonate involves its reactivity as a diester. The ester groups can undergo hydrolysis, reduction, or substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Diethyl malonate: Similar in structure but lacks the cyclopentyl group.
Diethyl ethylmalonate: Contains an ethyl group instead of a cyclopentyl group.
Diethyl phenylmalonate: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness: Diethyl cyclopentylmalonate is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other diesters of malonic acid. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where the cyclopentyl group can provide specific reactivity or stability.
Properties
IUPAC Name |
diethyl 2-cyclopentylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOKLNJWFXXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290213 | |
Record name | Diethyl cyclopentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18928-91-1 | |
Record name | 18928-91-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl cyclopentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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